![molecular formula C7H14ClN B1531497 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride CAS No. 2098160-64-4](/img/structure/B1531497.png)
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride
描述
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development .
准备方法
The synthesis of 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This reaction produces pyrrolidine, which can then be further functionalized to obtain the desired compound. Another approach involves the use of asymmetric organocatalysis, where chiral pyrrolidines are synthesized using proline or its derivatives as catalysts . Industrial production methods typically involve continuous flow reactors and multistage purification processes to ensure high yields and purity of the final product .
化学反应分析
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of pyrrolidine-2,5-dione derivatives, while reduction can yield pyrrolidine-2-one derivatives .
科学研究应用
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions . In biology, it has been studied for its potential as an enzyme inhibitor and as a ligand for receptor binding studies . In medicine, pyrrolidine derivatives have shown promise as therapeutic agents for the treatment of diseases such as cancer, diabetes, and neurological disorders . Additionally, this compound has industrial applications in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . It can also interact with receptors on the surface of cells, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
相似化合物的比较
2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and pyrrolizine derivatives . These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. For example, pyrrolidine-2-one derivatives are known for their anti-inflammatory and analgesic properties, while pyrrolidine-2,5-dione derivatives have shown potential as anticancer agents . The unique structure of this compound allows it to interact with different molecular targets and exhibit distinct biological activities compared to its analogs .
属性
IUPAC Name |
2-[(E)-prop-1-enyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,4,7-8H,3,5-6H2,1H3;1H/b4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEFEPRXAQMIAP-VEELZWTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



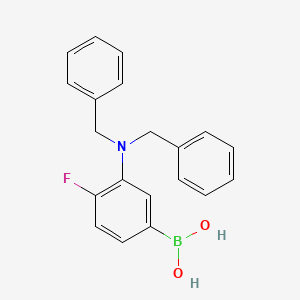
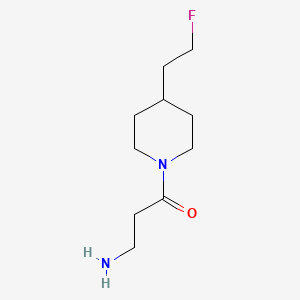

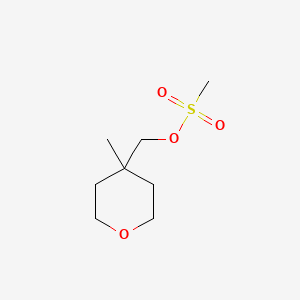

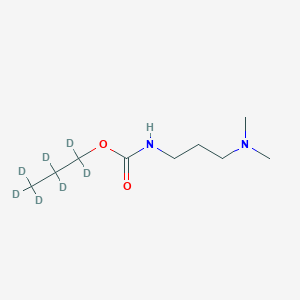

![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)
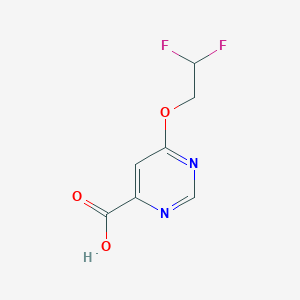
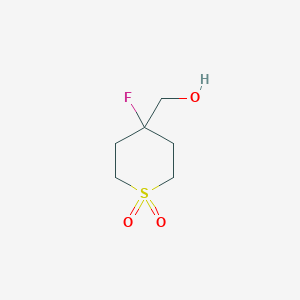
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)
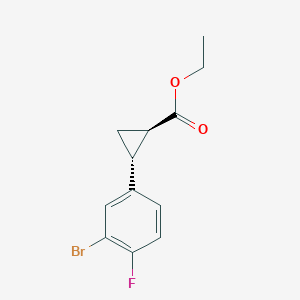
![2-[6-Oxo-4-(3,3,3-trifluoropropyl)-1,6-dihydropyrimidin-1-yl]acetic acid](/img/structure/B1531437.png)
